molecular formula C19H26N4O B3993862 2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol

2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol

Cat. No.: B3993862
M. Wt: 326.4 g/mol
InChI Key: KFDSKWOVQZWTQT-UHFFFAOYSA-N
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Description

2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine derivative: This can be achieved by reacting 3-methylphenylamine with appropriate reagents to form the pyrimidine ring.

    Substitution on the piperazine ring: The pyrimidine derivative is then reacted with 1-methylpiperazine under controlled conditions to introduce the pyrimidine moiety onto the piperazine ring.

    Addition of the ethanol group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, often using an alkylating agent like ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanol group, where halides or other nucleophiles can replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, ethylene oxide

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to downstream effects in cellular pathways. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol is unique due to its specific combination of a piperazine ring, pyrimidine derivative, and ethanol group. This structure provides distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[1-methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15-4-3-5-17(10-15)19-20-11-16(12-21-19)13-23-8-7-22(2)18(14-23)6-9-24/h3-5,10-12,18,24H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSKWOVQZWTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCN(C(C3)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
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2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
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2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
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2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
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2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
Reactant of Route 6
2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.